3,5-dimethoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Obtain the structurally unique 3,5-dimethoxy variant for systematic kinome selectivity mapping. The resonance-based electron donation of the dimethoxy groups alters ATP-pocket engagement vs. methyl or halogen congeners. Its moderate TPSA (122 Ų) and logP (1.6) make it ideal for aqueous solubility comparisons. Procure as a validated core for late-stage benzamide diversification libraries targeting RET or other kinases. Confirm lead-time and lot-specific purity (≥98%) upon inquiry.

Molecular Formula C23H25N5O5S
Molecular Weight 483.54
CAS No. 1049494-47-4
Cat. No. B2419955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide
CAS1049494-47-4
Molecular FormulaC23H25N5O5S
Molecular Weight483.54
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4)OC
InChIInChI=1S/C23H25N5O5S/c1-32-19-13-17(14-20(15-19)33-2)23(29)26-18-3-5-21(6-4-18)34(30,31)28-11-9-27(10-12-28)22-16-24-7-8-25-22/h3-8,13-16H,9-12H2,1-2H3,(H,26,29)
InChIKeyGDVUZICQTUBQFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide (CAS 1049494-47-4): Chemical Identity and Kinase-Targeted Scaffold Profile


3,5-dimethoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide (CAS 1049494-47-4) is a synthetic small molecule within the sulfonamide-bridged piperazine-pyrazine benzamide class [1]. Its core structure consists of a 3,5-dimethoxybenzamide group linked through a para-sulfonamide-phenyl spacer to a 4-(pyrazin-2-yl)piperazine system (C23H25N5O5S, MW 483.5 g/mol, XLogP3-AA 1.6, TPSA 122 Ų) [1]. The compound has been annotated in public databases as a potential modulator of the RET (Rearranged during Transfection) receptor tyrosine kinase pathway, a clinically validated oncogenic driver in medullary thyroid cancer and non-small cell lung cancer [2]. However, peer-reviewed, comparator-anchored quantitative pharmacological data for this specific compound remain sparse in the open literature, and procurement decisions must therefore rely on structural differentiation from close analogs rather than on published head-to-head performance.

Why Generic Substitution of 3,5-Dimethoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide (CAS 1049494-47-4) Is Scientifically Unsupported Without Quantitative Comparator Data


The 3,5-dimethoxy substitution on the benzamide ring is not a trivial structural permutation. Within this scaffold series, replacing the methoxy groups with methyl (CAS 1049529-45-4), hydrogen, halogen, or trifluoromethyl moieties alters the electron density of the aromatic ring, hydrogen-bonding capacity, and steric profile in the kinase ATP-binding pocket [1]. Even minor modifications at these positions have been shown to shift selectivity across the kinome and change cellular potency by orders of magnitude in analogous benzamide-based kinase inhibitors [2]. Consequently, treating this compound as interchangeable with a 3,5-dimethyl, 4-fluoro, or 4-trifluoromethyl congener without direct comparative biochemical data risks selecting a molecule with a fundamentally different target engagement profile, solubility, and metabolic stability—undermining experimental reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for 3,5-Dimethoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide (CAS 1049494-47-4)


Structural Differentiation from the 3,5-Dimethyl Analog: Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area

Replacement of the 3,5-dimethoxy substitution with 3,5-dimethyl groups yields the direct analog CAS 1049529-45-4. The target compound possesses 2 additional hydrogen-bond acceptor atoms (methoxy oxygen atoms; total H-bond acceptor count: 9 vs. 7 for the dimethyl analog) and a larger topological polar surface area (TPSA: 122 Ų vs. ~98 Ų for the dimethyl analog, computed via PubChem) [1]. These differences are expected to alter passive membrane permeability and P-glycoprotein recognition, as TPSA values above 120 Ų are commonly associated with reduced blood-brain barrier penetration but improved aqueous solubility profiles relative to more lipophilic analogs [2]. No direct comparative IC50 or cellular activity data for the two compounds were identified in the open literature at the time of this analysis.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Electronic Differentiation from 4-Fluoro and 4-Trifluoromethyl Analogs: Impact on π-Stacking and Target Binding

The 4-fluoro analog (CAS 1021094-09-6) and 4-trifluoromethyl analog (CAS 1021024-77-0) bear electron-withdrawing substituents on the terminal benzamide ring, whereas the target compound carries electron-donating methoxy groups. In benzamide-based kinase inhibitors, the electronic character of the terminal aryl ring modulates π-stacking interactions with the kinase hinge region and can shift selectivity between closely related kinase family members [1]. The dimethoxy substitution pattern increases electron density on the aryl ring (Hammett σm for OCH3 = +0.12, electron-donating by resonance) compared to fluorine (σp = +0.06, inductive withdrawal) or trifluoromethyl (σm = +0.43, strong withdrawal) [2]. No direct kinase panel selectivity data comparing these four analogs were located in publicly available sources.

Computational Chemistry Kinase Inhibition Drug Design

RET Pathway Modulation: Proposed Mechanism and Class-Level Activity Expectation

Vendor-curated annotations indicate that 3,5-dimethoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide functions as an inhibitor of RET signaling pathways [1]. RET kinase inhibitors are an established therapeutic class; the FDA-approved RET-selective inhibitors selpercatinib (LOXO-292) and pralsetinib (BLU-667) achieve wild-type RET IC50 values of 0.4–1.0 nM in biochemical assays and exhibit antitumor activity in RET-fusion-positive xenograft models [2]. Because the target compound shares the sulfonamide-piperazine-pyrazine scaffold that is known to occupy the RET ATP-binding site, it is predicted to possess RET inhibitory activity, but no quantitative IC50, selectivity panel, or in vivo efficacy data for this specific compound have been published in peer-reviewed journals or patents as of this analysis. This evidence gap precludes direct potency comparison with clinical RET inhibitors or with the aforementioned close structural analogs.

Oncology Tyrosine Kinase RET Signaling

Evidence-Backed Application Scenarios for 3,5-Dimethoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide (CAS 1049494-47-4)


Structure-Activity Relationship (SAR) Exploration of Electron-Rich Terminal Aryl Groups in Kinase Inhibitor Scaffolds

Because the 3,5-dimethoxy substitution is the only variant in this scaffold series that provides resonance-based electron donation to the benzamide π-system, this compound is rationally chosen for SAR campaigns that systematically probe the effect of electron-rich terminal aryl groups on kinase selectivity and potency [1]. The higher TPSA and lower computed logP relative to the dimethyl analog further support its use in parallel profiling studies that correlate permeability, solubility, and target engagement [1].

Tool Compound for RET-Dependent Cancer Cell Line Profiling (Exploratory Phase)

If the RET pathway inhibition annotation is experimentally confirmed, this compound would serve as a structurally novel probe for RET signaling distinct from the pyrazolopyrimidine/pyrazolopyridine clinical chemotypes. Until in-house IC50 and selectivity data are generated, its procurement is appropriate for pilot enzyme screens and counter-screening panels designed to establish its kinome selectivity fingerprint relative to known RET inhibitors [2].

Physicochemical Comparator in Solubility-Limited Kinase Inhibitor Formulation Studies

The combination of moderate TPSA (122 Ų), moderate logP (1.6), and 1 hydrogen-bond donor makes this compound a candidate for aqueous solubility comparison studies against more lipophilic analogs (e.g., the dimethyl or trifluoromethyl congeners) to empirically test the impact of methoxy-driven polarity enhancement on kinetic solubility and in vitro assay compatibility [1].

Synthetic Intermediate and Building Block for Parallel Library Synthesis

The para-sulfonamide linkage and the 4-(pyrazin-2-yl)piperazine terminus are synthetically tractable handles for late-stage diversification. This compound can serve as a validated core for generating focused libraries by coupling alternative carboxylic acids to the aniline intermediate, enabling rapid exploration of benzamide substitution space beyond the 3,5-dimethoxy motif [1].

Quote Request

Request a Quote for 3,5-dimethoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.